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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two synthetic small molecules,

SRT1720 and SRT2104, which have been widely studied for their potential as activators of

Sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a key regulator of various

cellular processes, including metabolism, stress resistance, and aging. This document

synthesizes available experimental data to objectively compare the performance of SRT1720

and SRT2104, offering insights into their mechanisms of action, efficacy in various models, and

pharmacokinetic profiles.

Mechanism of Action: Targeting the Master
Regulator SIRT1
Both SRT1720 and SRT2104 were developed as potent, specific activators of SIRT1, intended

to mimic the beneficial effects of caloric restriction.[1][2] The primary mechanism of action for

these compounds is reported to be the allosteric activation of SIRT1, which leads to the

deacetylation of a wide range of protein targets. This deacetylation modulates their activity and

influences downstream cellular pathways.

However, it is crucial to note a significant controversy in the field regarding the direct activation

of SIRT1 by these compounds. Some studies suggest that the observed activation in in vitro

assays using fluorophore-labeled peptide substrates is an artifact and that these compounds

do not directly activate SIRT1 with native substrates.[1][3] These studies propose that the
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biological effects of SRT1720 and SRT2104 may be due to off-target effects or indirect

mechanisms.[3][4] Despite this controversy, a large body of research has investigated the

biological effects of these compounds under the premise of SIRT1 activation.

The activation of SIRT1 by SRT1720 and SRT2104 influences several key downstream

signaling pathways:

PGC-1α Pathway: SIRT1 deacetylates and activates Peroxisome proliferator-activated

receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial

biogenesis and function.[5][6] This leads to increased mitochondrial content and improved

energy metabolism.

NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB),

a key transcription factor in inflammatory responses.[5][7] This deacetylation inhibits NF-κB

activity, leading to reduced expression of pro-inflammatory cytokines.

p53 Pathway: SIRT1 deacetylates the tumor suppressor protein p53, which can inhibit

apoptosis and promote cell survival under stress conditions.[5][7]

In Vitro Performance
Both compounds have demonstrated the ability to modulate SIRT1 activity and downstream

cellular processes in various cell-based assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/40899118_SRT1720_SRT2183_SRT1460_and_resveratrol_are_not_direct_activators_of_SirT1
https://www.mdpi.com/1422-0067/26/19/9309
https://pmc.ncbi.nlm.nih.gov/articles/PMC8351465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12635776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8351465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8351465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840997/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter SRT1720 SRT2104 Reference

SIRT1 Activation

(EC1.5)

0.16 µM (cell-free

assay)

Data not consistently

reported in similar

assays

[8]

Effect on NF-κB

Activity

Dose-dependent

reduction of LPS-

induced NF-κB

activation in THP1

monocytes

Attenuates cytokine

production,

suggesting NF-κB

modulation

[4]

Effect on

Mitochondrial

Biogenesis

Increases citrate

synthase activity in

C2C12 myotubes

Enhances

mitochondrial content
[9]

In Vivo Performance
SRT1720 and SRT2104 have been evaluated in numerous animal models, primarily mice, for

their effects on metabolic diseases, aging, inflammation, and neurodegenerative disorders.

Metabolic Diseases
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Parameter SRT1720 SRT2104 Reference

Model
High-fat diet-induced

obese mice

Not extensively

reported in direct

comparative studies

[10][11]

Effect on Glucose

Homeostasis

Improved insulin

sensitivity and

lowered plasma

glucose

Modest beneficial

impact on lipids, but

did not significantly

improve glucose or

insulin control in a

human study

[10][12]

Effect on Lifespan (in

obese mice)

Extended mean

lifespan by 21.7%
Not reported [10]

Effect on Lifespan (in

standard diet mice)

Extended mean

lifespan by 8.8%

Preserves bone and

muscle mass and

extends survival

[2][12]

Inflammation
Parameter SRT1720 SRT2104 Reference

Model Murine pneumosepsis Psoriasis patients [4][13]

Effect

Reduced alveolar and

systemic

inflammation,

decreased organ

injury, and diminished

bacterial

dissemination

35% of patients

achieved good to

excellent histological

improvement in skin

biopsies

[4][13]

Neurodegenerative Disease
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Parameter SRT1720 SRT2104 Reference

Model
Not as extensively

studied as SRT2104

Huntington's disease

mouse model (N171-

82Q)

[14]

Effect -

Improved motor

function, attenuated

brain atrophy, and

increased survival

[14]

Pharmacokinetic Profiles
The pharmacokinetic properties of SRT1720 and SRT2104 have been investigated in both

preclinical and clinical settings.

Parameter SRT1720 SRT2104 Reference

Bioavailability
Orally bioavailable in

mice

Mean oral

bioavailability of ~14%

in humans

[9][15]

Dose Proportionality Data not specified

Dose-dependent, but

sub-proportional

increase in exposure

[15]

Food Effect Not specified

Up to four-fold

increase in exposure

when administered

with food

[15]

Clinical Development

Status

Not currently in clinical

development

Has undergone Phase

I and II clinical trials

for various indications,

but development

appears to be halted

[13][16]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are outlines of common experimental protocols used to evaluate

SRT1720 and SRT2104.

SIRT1 Deacetylase Activity Assay (Fluor de Lys Method)
This assay is a common in vitro method to screen for SIRT1 activators.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a

fluorophore. Deacetylation of the lysine by SIRT1 allows for cleavage of the peptide by a

developer enzyme, resulting in a fluorescent signal that is proportional to SIRT1 activity.[17]

Protocol Outline:

Reaction Setup: In a 96-well plate, combine SIRT1 enzyme, the Fluor de Lys-SIRT1

substrate, NAD+, and the test compound (SRT1720 or SRT2104) in a reaction buffer.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

Development: Add the developer solution containing the developer enzyme and incubate at

room temperature for a specified time (e.g., 30 minutes) to allow for the generation of the

fluorescent signal.

Measurement: Read the fluorescence intensity using a fluorescence plate reader at the

appropriate excitation and emission wavelengths.

NF-κB Reporter Gene Assay
This cell-based assay is used to determine the effect of compounds on NF-κB transcriptional

activity.

Principle: Cells are transfected with a reporter plasmid containing a luciferase or secreted

alkaline phosphatase (SEAP) gene under the control of NF-κB response elements. Activation

of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

[18][19]

Protocol Outline:
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Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or THP-1) and

transfect with the NF-κB reporter plasmid.

Compound Treatment: Treat the transfected cells with the test compound (SRT1720 or

SRT2104) for a specified pre-incubation period.

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as

lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Reporter Gene Measurement: After an appropriate incubation period, measure the reporter

gene activity. For luciferase, lyse the cells and measure luminescence after adding a

substrate. For SEAP, collect the culture supernatant and measure the enzymatic activity

using a colorimetric or fluorometric substrate.

In Vivo Mouse Model of High-Fat Diet-Induced Obesity
This model is commonly used to evaluate the effects of compounds on metabolic parameters.

Protocol Outline:

Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a

high-fat diet (e.g., 60% kcal from fat) for a specified period.

Compound Administration: Administer SRT1720 or SRT2104 to the mice via a suitable route

(e.g., oral gavage or formulated in the diet) at a specific dose and frequency for the duration

of the study.

Monitoring: Regularly monitor body weight, food intake, and other relevant physiological

parameters.

Metabolic Assessments: Perform glucose tolerance tests (GTT) and insulin tolerance tests

(ITT) to assess glucose metabolism and insulin sensitivity.

Tissue Collection and Analysis: At the end of the study, collect blood and various tissues

(e.g., liver, muscle, adipose tissue) for biochemical and histological analysis. This can

include measuring plasma lipid levels, assessing liver steatosis, and analyzing gene and

protein expression of relevant metabolic markers.[10][11]
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Signaling Pathway and Experimental Workflow
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Caption: SIRT1 signaling pathway activated by SRT1720 and SRT2104.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for an in vivo efficacy study in a mouse model.
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Conclusion
SRT1720 and SRT2104 are valuable research tools that have significantly contributed to our

understanding of the biological roles of SIRT1. While both compounds have demonstrated

beneficial effects in various preclinical models, their clinical development has been hampered

by factors including questions about their direct mechanism of action and variable

pharmacokinetic profiles. SRT1720 has shown robust effects in metabolic disease models in

mice, including lifespan extension in obese animals.[10] SRT2104 has progressed further into

clinical trials, showing some promise in inflammatory conditions like psoriasis, though with

inconsistent results.[13]

For researchers, the choice between SRT1720 and SRT2104 may depend on the specific

research question and model system. It is imperative to consider the existing literature,

including the controversy surrounding their direct SIRT1 activation, when designing

experiments and interpreting results. Further research is warranted to fully elucidate the

mechanisms by which these compounds exert their biological effects and to explore their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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